molecular formula C12H8BrFMgO B13412098 Magnesium;1-fluoro-4-(phenoxy)benzene;bromide

Magnesium;1-fluoro-4-(phenoxy)benzene;bromide

Cat. No.: B13412098
M. Wt: 291.40 g/mol
InChI Key: JYCMIDDJJPFYSS-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;1-fluoro-4-(phenoxy)benzene;bromide typically involves the reaction of 1-fluoro-4-(phenoxy)benzene with magnesium in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

1-fluoro-4-(phenoxy)benzene+MgThis compound\text{1-fluoro-4-(phenoxy)benzene} + \text{Mg} \rightarrow \text{this compound} 1-fluoro-4-(phenoxy)benzene+Mg→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and maintaining strict control over reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-fluoro-4-(phenoxy)benzene;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Can react with halides in the presence of a catalyst to form new carbon-carbon bonds.

    Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Aryl Compounds: Formed from coupling reactions with halides.

Scientific Research Applications

Magnesium;1-fluoro-4-(phenoxy)benzene;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form complex molecules.

    Medicine: Can be used in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Magnesium;1-fluoro-4-(phenoxy)benzene;bromide involves the formation of a carbon-magnesium bond, which imparts nucleophilic character to the carbon atom. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the fluoro and phenoxy substituents.

    4-Fluorophenylmagnesium Bromide: Similar compound but without the phenoxy group.

Uniqueness

Magnesium;1-fluoro-4-(phenoxy)benzene;bromide is unique due to the presence of both fluoro and phenoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also impart specific properties to the final products, making this compound valuable in the synthesis of specialized molecules.

Properties

Molecular Formula

C12H8BrFMgO

Molecular Weight

291.40 g/mol

IUPAC Name

magnesium;1-fluoro-4-(phenoxy)benzene;bromide

InChI

InChI=1S/C12H8FO.BrH.Mg/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h1-2,4-9H;1H;/q-1;;+2/p-1

InChI Key

JYCMIDDJJPFYSS-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OC2=CC=C(C=C2)F.[Mg+2].[Br-]

Origin of Product

United States

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